molecular formula C11H15NO2S B13775404 ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate CAS No. 83613-62-1

ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate

Cat. No.: B13775404
CAS No.: 83613-62-1
M. Wt: 225.31 g/mol
InChI Key: GPPCHCCJERMKCZ-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate is a heterocyclic compound that contains a thienoazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of an azepine ring.

    Tetrahydroquinoline derivatives: Similar in having a tetrahydro ring system but differ in the heteroatom and ring structure.

    Thieno[2,3-d]pyrimidine derivatives: Contain a similar thieno ring but differ in the fused ring system.

Uniqueness

Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

83613-62-1

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)10-7-8-3-5-12-6-4-9(8)15-10/h7,12H,2-6H2,1H3

InChI Key

GPPCHCCJERMKCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCNCC2

Origin of Product

United States

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